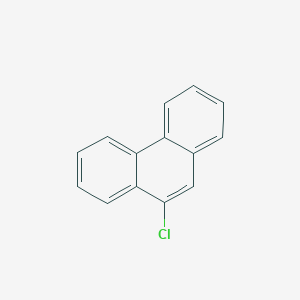

9-Chlorophenanthrene

説明

特性

IUPAC Name |

9-chlorophenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl/c15-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJWHZQNUDAJJSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00241572 | |

| Record name | Phenanthrene, 9-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00241572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947-72-8 | |

| Record name | 9-Chlorophenanthrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=947-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenanthrene, 9-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000947728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 947-72-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8552 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenanthrene, 9-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00241572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-chlorophenanthrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.209 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: 9-Chlorophenanthrene can be synthesized through the chlorination of phenanthrene. One common method involves the reaction of phenanthrene with copper(I) chloride (CuCl) under heating conditions. The reaction proceeds as follows: [ \text{Phenanthrene} + \text{CuCl} \rightarrow \text{this compound} ]

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and precise control of reaction parameters such as temperature and chlorine concentration .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation Reactions: It can be oxidized to form various oxygenated derivatives.

Reduction Reactions: The compound can be reduced to remove the chlorine atom, yielding phenanthrene.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Major Products:

Substitution: Products depend on the nucleophile used, such as phenanthrene derivatives with different functional groups.

Oxidation: Phenanthrenequinone and other oxygenated phenanthrene derivatives.

Reduction: Phenanthrene

科学的研究の応用

Pharmacological Applications

NMDA Receptor Modulation:

One of the most significant applications of 9-chlorophenanthrene is its role as an allosteric modulator of the N-Methyl-D-Aspartate (NMDA) receptor. Research indicates that this compound derivatives can enhance or inhibit NMDA receptor activity, which is crucial for synaptic plasticity and memory function. These receptors are implicated in various neurological disorders such as schizophrenia, epilepsy, and Alzheimer's disease .

A study demonstrated that this compound-3-carboxylic acid exhibited selective antagonistic properties at the NR2D subunit of the NMDA receptor, suggesting its potential as a therapeutic agent for conditions associated with abnormal NMDA receptor activity . The modulation of NMDA receptors by phenanthrene derivatives can be critical for developing new treatments for neurodegenerative diseases.

Synthesis of Novel Derivatives:

The synthesis of 3,9-disubstituted phenanthrenes, including those containing this compound, has been explored to understand better the structural requirements for NMDA receptor modulation. These derivatives are synthesized through various chemical reactions, including palladium coupling and Wittig reactions . The pharmacological characterization of these compounds has shown promising results in modulating NMDA receptor responses, indicating their potential use in drug development.

Environmental Science

Chlorinated Polycyclic Aromatic Hydrocarbons:

this compound is categorized as a chlorinated polycyclic aromatic hydrocarbon (ClPAH). The environmental impact of ClPAHs, including their persistence and toxicity, has been a subject of extensive research. Studies have shown that these compounds can accumulate in the environment and pose risks to human health and ecosystems .

Research on the degradation pathways of ClPAHs like this compound is vital for assessing their environmental fate. Understanding the mechanisms by which these compounds are transformed in various environmental conditions can aid in developing remediation strategies to mitigate their impact .

Materials Science

Organic Electronics:

In materials science, compounds like this compound are being investigated for their potential use in organic electronic devices. Their unique electronic properties make them suitable candidates for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of chlorinated phenanthrenes into polymer matrices can enhance charge transport properties and device efficiency .

Data Table: Summary of Applications

Case Studies

-

Pharmacological Case Study:

A study conducted on the effects of this compound derivatives on NMDA receptors highlighted their potential as therapeutic agents. The research involved synthesizing various derivatives and testing their effects on receptor activity using Xenopus oocytes as a model system. The results indicated that specific substitutions at the 9-position could significantly enhance receptor potentiation or antagonism . -

Environmental Case Study:

Research into the environmental persistence of ClPAHs revealed that this compound undergoes transformation under specific conditions. A study investigated its degradation pathways in soil and aquatic environments, emphasizing the need for effective monitoring and remediation strategies to address contamination issues .

作用機序

The mechanism of action of 9-Chlorophenanthrene involves its interaction with cellular receptors and enzymes. It is known to bind to aryl hydrocarbon receptors, which can lead to changes in gene expression and cellular responses. This interaction is significant in the study of its mutagenic and carcinogenic effects .

類似化合物との比較

Table 1: Chromatographic and Mass Spectrometric Properties of Chlorinated Phenanthrenes

Comparison with Chlorinated Anthracenes

9-Chloroanthracene

9-Chloroanthracene (CAS 947-72-8) shares a similar molecular weight (212.67 g/mol) with this compound but differs in aromatic ring arrangement. Its sublimation enthalpy (ΔHₛᵤᵦ = 98.5 kJ/mol) is lower than that of this compound (ΔHₛᵤᵦ = 105.2 kJ/mol), reflecting weaker intermolecular forces . It is less photostable, degrading faster under UV exposure .

Table 2: Thermochemical Properties of Halogenated PAHs

| Compound | Sublimation Enthalpy (kJ/mol) | Sublimation Entropy (J/mol·K) | |

|---|---|---|---|

| This compound | 105.2 | 215.4 | |

| 9-Chloroanthracene | 98.5 | 208.7 | |

| 9-Bromophenanthrene | 108.9 | 220.1 |

Comparison with Brominated Analogs

9-Bromophenanthrene

9-Bromophenanthrene exhibits higher sublimation enthalpy (108.9 kJ/mol) and vapor pressure (1.2 × 10⁻⁵ Pa at 301 K) than this compound, attributed to bromine’s larger atomic radius and polarizability . However, it induces weaker lipid peroxidation in photoirradiation studies, suggesting chlorine’s unique electronic effects enhance reactivity with lipids .

Environmental Behavior and Degradation

This compound forms via electrophilic substitution during hypochlorous acid treatment of phenanthrene-contaminated soils . It is detected in urban air, incinerator fly ash, and tap water, with concentrations ranging from 0.1–5.0 ng/m³ in particulate matter . In contrast, 9-bromophenanthrene is more prevalent in marine environments due to bromide ion availability .

Analytical Considerations

Co-elution of this compound with 2-chlorophenanthrene in GC-MS necessitates advanced techniques like two-dimensional gas chromatography (GC×GC) for resolution . Its quantification ions (m/z 212→176) overlap with other ClPAHs, requiring high-resolution mass spectrometry for unambiguous identification .

生物活性

9-Chlorophenanthrene is a chlorinated polycyclic aromatic hydrocarbon (PAH) with the chemical formula C₁₄H₉Cl. It is characterized by a chlorine atom substituted at the 9-position of the phenanthrene backbone. This compound is of significant interest due to its potential biological activity and environmental implications, particularly regarding human health and ecosystem toxicity.

This compound can be synthesized through various chemical reactions, including chlorination of phenanthrene. Understanding its synthesis is crucial for exploring its reactivity and applications in research and industry. The compound's structure influences its interactions with biological systems, making it a subject of extensive study.

Biological Activity

Research indicates that this compound exhibits notable biological activity, particularly concerning its mutagenic and carcinogenic potential. As a member of the chlorinated PAH family, it has been linked to various health risks, including respiratory issues and potential cancer risks due to its ability to form DNA adducts.

Key Findings:

- Mutagenicity and Carcinogenicity: Studies suggest that this compound can induce mutations in cellular DNA, raising concerns about its carcinogenic potential in humans and animals .

- Endocrine Disruption: The compound has been shown to disrupt endocrine functions in aquatic organisms, affecting reproductive health and development in fish .

- Lipid Peroxidation: In experiments involving photoirradiation, this compound exhibited strong induction of lipid peroxidation, suggesting oxidative stress mechanisms that could lead to cellular damage .

Environmental Impact

This compound is persistent in the environment, found in soil, sediment, and water samples. Its presence raises concerns about ecological toxicity and the degradation pathways involving microbial communities capable of breaking down PAHs. Research focuses on the biodegradation processes to develop effective bioremediation strategies for contaminated environments .

Comparative Analysis with Other Compounds

The biological activity of this compound can be contrasted with other structurally similar compounds. The following table summarizes key characteristics:

| Compound Name | Structure Type | Notable Characteristics |

|---|---|---|

| Phenanthrene | Polycyclic Aromatic Hydrocarbon | Parent compound without chlorine; less toxic |

| 9-Fluorophenanthrene | Fluorinated Polycyclic Hydrocarbon | Exhibits different reactivity due to fluorine |

| 1-Chlorophenanthrene | Chlorinated Polycyclic Hydrocarbon | Different substitution position affects properties |

| Benzo[a]pyrene | Polycyclic Aromatic Hydrocarbon | Known carcinogen; similar environmental persistence |

| Chrysene | Polycyclic Aromatic Hydrocarbon | Similar structure; different biological activity |

The unique chlorine substitution at the 9-position of phenanthrene significantly influences both the reactivity and biological interactions of this compound compared to these other compounds.

Case Studies

Several case studies have highlighted the biological implications of exposure to this compound:

- Aquatic Toxicology Study: A study demonstrated that exposure to this compound affected fish populations by disrupting reproductive functions, indicating significant ecological risks associated with this compound .

- DNA Damage Assessment: Research assessing the mutagenic effects of various PAHs found that this compound caused significant DNA damage in cultured mammalian cells, reinforcing its potential carcinogenicity .

- Biodegradation Pathways: Investigations into microbial degradation pathways identified specific bacteria capable of metabolizing this compound, offe

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 9-Chlorophenanthrene in laboratory settings?

- Answer : this compound is typically synthesized via electrophilic aromatic substitution or halogenation of phenanthrene using chlorinating agents (e.g., Cl₂ with Lewis acids like FeCl₃). Friedel-Crafts alkylation may also be employed for regioselective chlorination. Purity is ensured via recrystallization or column chromatography .

Q. Which spectroscopic techniques are recommended for characterizing this compound?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural identity, while Gas Chromatography-Mass Spectrometry (GC-MS) verifies purity. Infrared (IR) spectroscopy identifies functional groups, and UV-Vis spectroscopy assesses electronic properties. Reference data from NIST (e.g., InChIKey: CJWHZQNUDAJJSB-UHFFFAOYSA-N) should be cross-checked .

Q. What safety protocols are essential when handling this compound?

- Answer : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Avoid contact with strong acids/bases and oxidizing agents due to potential decomposition. Store at 0–6°C in airtight containers. Emergency protocols include immediate decontamination and medical consultation for exposure .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported reactivity data of this compound?

- Answer : Perform controlled kinetic studies under varied conditions (temperature, solvent polarity) to isolate reaction pathways. Compare results with computational models (e.g., DFT calculations) to validate mechanisms. Use isotopic labeling (e.g., ³⁶Cl) to track substitution patterns .

Q. What methodologies are effective in assessing the environmental persistence and mobility of this compound?

- Answer : Measure vapor pressure and octanol-water partition coefficients (log Kow) to predict atmospheric dispersal and soil mobility. Use HPLC or GC-MS to monitor degradation kinetics under simulated environmental conditions (UV light, microbial action) .

Q. What analytical approaches are used to identify decomposition byproducts of this compound under thermal stress?

- Answer : Pyrolysis-GC/MS coupled with high-resolution mass spectrometry (HRMS) identifies chlorinated polycyclic aromatic hydrocarbons (PAHs) formed during combustion. Compare fragmentation patterns with reference libraries (e.g., NIST) and quantify toxicity via in vitro bioassays .

Q. How can the bioaccumulation potential of this compound be evaluated given limited ecotoxicological data?

- Answer : Conduct bioaccumulation assays using model organisms (e.g., Daphnia magna) under OECD guidelines. Measure bioconcentration factors (BCFs) and correlate with log Kow. Use read-across methods with structurally similar chlorinated PAHs (e.g., 9-Bromophenanthrene) to estimate risks .

Q. What strategies optimize the selectivity of this compound synthesis to minimize polyhalogenated byproducts?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。